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Compound of Interest

Compound Name: (Piperidin-4-ylmethyl)boronic acid

Cat. No.: B13455423

Get Quote

Executive Summary & Molecular Context
(Piperidin-4-ylmethyl)boronic acid (CAS: 1432682-62-0, HCl salt often cited) is a bifunctional

building block utilized in the synthesis of serine protease inhibitors and peptidomimetics.[1] Its

structure features a secondary amine (piperidine) capable of hydrogen bonding and a boronic

acid moiety that serves as a reversible covalent "warhead" for serine residues or a coupling

partner in Suzuki-Miyaura reactions.[1]

Key Technical Challenge: The molecule exhibits dynamic speciation. In solution, it exists in an

equilibrium between the free trigonal boronic acid, the tetrahedral boronate anion, and cyclic

boroxine trimers.[1] Furthermore, the basic piperidine nitrogen introduces pH-dependent

zwitterionic possibilities.[1] Accurate characterization requires specific solvent conditions to

resolve these species.

Spectroscopic Data Summary
Note: Values below represent the consensus of theoretical prediction and analogous

experimental data for the hydrochloride salt in D₂O, as free base instability often necessitates

acidification for storage.
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Table 1: Predicted ¹H NMR Data (400 MHz, D₂O, pH < 2)
Position

Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

B-CH₂ 0.75 – 0.85 d (J ≈ 7.0 Hz) 2H

Diagnostic:

Highly shielded

methylene alpha

to Boron.[1]

Ring C3/C5-H 1.35 – 1.50 m 2H

Axial protons,

shielded by ring

current.[1]

Ring C4-H 1.65 – 1.80 m 1H
Methine

bridgehead.

Ring C3/C5-H 1.85 – 1.95 d (broad) 2H
Equatorial

protons.[1]

Ring C2/C6-H 2.85 – 2.95 td 2H

Axial protons

alpha to

Nitrogen.

Ring C2/C6-H 3.30 – 3.40 d (broad) 2H

Equatorial

protons alpha to

Nitrogen.[1]

N-H Not observed s (broad) -
Rapid exchange

with D₂O.

Table 2: ¹¹B NMR & ¹³C NMR Profile
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Nucleus Shift (δ ppm) Morphology Species/Notes

¹¹B 32.0 – 33.5 Broad Singlet
Trigonal sp² Boron

(Acidic pH).[1]

¹¹B 6.0 – 10.0 Sharp Singlet

Tetrahedral sp³ Boron

(Basic pH/Zwitterion).

[1]

¹³C ~44.5 Signal
C2/C6 (Alpha to

Nitrogen).[1]

¹³C ~32.0 Signal C3/C5.

¹³C ~29.5 Signal C4 (Methine).[1]

¹³C Broad/Silent -

C-B: Carbon attached

to Boron is often

invisible due to

quadrupolar relaxation

of ¹¹B.

Table 3: Mass Spectrometry (ESI-MS)
Ion Mode m/z (Monoisotopic) Pattern Interpretation

Positive (+) 144.12 [M+H]⁺

Base Peak

(Calculated for

C₆H₁₅BNO₂).[1]

Positive (+) 126.11 [M-H₂O+H]⁺

Dehydration product

(Boroxine precursor).

[1]

Isotope 1 : 4 Ratio ¹⁰B : ¹¹B

Validation: Distinctive

boron isotope

envelope.

Detailed Experimental Protocols
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Protocol A: ¹¹B NMR "Speciation Check" (Self-Validating
System)
Purpose: To determine the hybridization state of the boron atom and ensure the boronic acid

has not dehydrated irreversibly to an insoluble anhydride.[1]

Preparation: Dissolve 10 mg of the sample in 0.6 mL of D₂O.

Acquisition (Acidic): Record the ¹¹B NMR spectrum.

Expectation: A broad peak at ~32 ppm indicates the free boronic acid (sp²).

Validation Step (Titration): Add 20 μL of 1M NaOD (or NaOH) to the NMR tube. Shake and

re-acquire.

Causality: Hydroxide ions coordinate to the empty p-orbital of boron.

Result: The peak must shift upfield to ~5–10 ppm (sp³).[1]

Pass Criteria: If the peak remains at 32 ppm or disappears without a new peak appearing,

the sample is degraded or insoluble.[1]

Protocol B: HPLC-MS Purity Profiling
Purpose: To separate the boronic acid from potential boroxine trimers and starting materials

(e.g., 4-methylenepiperidine).[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent peak tailing of

the amine).[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV (210 nm) and ESI-MS (+).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13455423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Boronic acids often elute as broad peaks or double peaks due to on-column

equilibrium between the monomer (acid) and trimer (boroxine).[1] This is an artifact of the

method, not necessarily impurity.

Mechanistic Visualization
Diagram 1: Dynamic Equilibrium & Speciation
This diagram illustrates the structural changes the molecule undergoes based on pH and

concentration, which directly impacts the observed spectroscopic data.[1]

Spectroscopic Impact
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primary indicator of state.

Click to download full resolution via product page

Caption: Equilibrium states of (Piperidin-4-ylmethyl)boronic acid. ¹¹B NMR shifts correlate to

the hybridization change from sp² (Acid) to sp³ (Boronate).[1]

Diagram 2: Characterization Workflow
A logical decision tree for validating the compound's identity and purity.
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Caption: Step-by-step validation workflow ensuring integrity of the C-B bond and boronic acid

functionality.

References
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In

Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.

Wiley-VCH. [1]

Snyder, H. R., et al. (1958).[1] Organoboron Compounds.[2][3] The Synthesis of Aliphatic

Boronic Acids. Journal of the American Chemical Society. (Foundational work on alkyl

boronic acid shifts).

PubChem Compound Summary. (2024). Piperidin-4-ylboronic acid hydrochloride (Analogous

Data). National Center for Biotechnology Information. [1]

Yan, J., et al. (2016).[1] Boronic Acid-Based Chemistry for Serine Protease Inhibition. Journal

of Medicinal Chemistry. (Context for peptidomimetic applications).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of (Piperidin-4-
ylmethyl)boronic acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13455423/docs#technical-guide-spectroscopic-
profiling-of-piperidin-4-ylmethyl-boronic-acid-1]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://pdfs.semanticscholar.org/9cc4/770550924c82ff9cfe7772226d15f0030519.pdf
https://www.mdpi.com/1422-0067/24/3/2937
https://www.mdpi.com/2073-4360/16/23/3258
https://www.mdpi.com/2073-4360/16/23/3258
https://www.benchchem.com/product/b13455423?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2073-4360/16/23/3258
https://pdfs.semanticscholar.org/9cc4/770550924c82ff9cfe7772226d15f0030519.pdf
https://www.mdpi.com/1422-0067/24/3/2937
https://www.benchchem.com/product/b13455423/docs#technical-guide-spectroscopic-profiling-of-piperidin-4-ylmethyl-boronic-acid-1
https://www.benchchem.com/product/b13455423/docs#technical-guide-spectroscopic-profiling-of-piperidin-4-ylmethyl-boronic-acid-1
https://www.benchchem.com/product/b13455423/docs#technical-guide-spectroscopic-profiling-of-piperidin-4-ylmethyl-boronic-acid-1
https://www.benchchem.com/product/b13455423/docs#technical-guide-spectroscopic-profiling-of-piperidin-4-ylmethyl-boronic-acid-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13455423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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